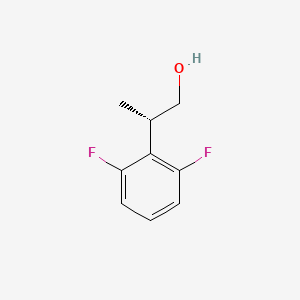

(2S)-2-(2,6-Difluorophenyl)propan-1-ol

Description

(2S)-2-(2,6-Difluorophenyl)propan-1-ol is a chiral alcohol characterized by a 2,6-difluorophenyl group attached to the second carbon of a propan-1-ol backbone. Its stereochemistry (2S configuration) and fluorine substitution pattern play critical roles in its physicochemical and biological properties. The molecular formula is C₉H₁₀F₂O, with a molecular weight of 172.17 g/mol.

Properties

IUPAC Name |

(2S)-2-(2,6-difluorophenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2O/c1-6(5-12)9-7(10)3-2-4-8(9)11/h2-4,6,12H,5H2,1H3/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCDSEZVBBHFTJV-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C1=C(C=CC=C1F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CO)C1=C(C=CC=C1F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(2,6-Difluorophenyl)propan-1-ol typically involves the reaction of 2,6-difluorobenzaldehyde with a suitable chiral auxiliary or catalyst to ensure the correct stereochemistry. The reaction conditions often include the use of solvents such as ethanol or methanol and may require temperature control to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of automated systems and advanced purification techniques ensures the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(2,6-Difluorophenyl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde, depending on the reagents and conditions used.

Reduction: The compound can be reduced to form different derivatives, such as alkanes or other alcohols.

Substitution: Halogenation or other substitution reactions can introduce new functional groups to the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2,6-difluoroacetophenone, while reduction could produce 2,6-difluorophenylethane.

Scientific Research Applications

(2S)-2-(2,6-Difluorophenyl)propan-1-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Research explores its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.

Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which (2S)-2-(2,6-Difluorophenyl)propan-1-ol exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that mediate its biological activity. The pathways involved can vary depending on the context of its use, such as in medicinal chemistry or material science.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of fluorine atoms on the phenyl ring distinguishes (2S)-2-(2,6-Difluorophenyl)propan-1-ol from analogs. For example:

- [(1S,2S)-2-(2,4-Difluorophenyl)-1,3-dimethyl-butyl] (2S)-2-[(3-hydroxy-4-methoxy-pyridine-2-carbonyl)amino]propanoate (): Features a 2,4-difluorophenyl group, which alters electronic distribution compared to the 2,6-substitution in the target compound.

- Ticagrelor (Brilinta®) ():

Table 1: Substituent Position Comparison

| Compound | Phenyl Substituents | Key Functional Groups | Molecular Weight (g/mol) | Primary Application |

|---|---|---|---|---|

| This compound | 2,6-difluoro | Alcohol (-OH) | 172.17 | Potential fungicide |

| [(1S,2S)-2-(2,4-Difluorophenyl)...] | 2,4-difluoro | Ester, Pyridine-carbonyl | ~450 (estimated) | Complex III inhibitor |

| Ticagrelor | 3,4-difluoro | Triazolopyrimidine, Cyclopropane | 522.57 | Antiplatelet therapy |

Functional Group Impact

- Alcohol (-OH) vs. Ester (-O-CO-O-): The target compound’s propan-1-ol group increases polarity, improving water solubility compared to ester derivatives (e.g., propanoate esters in ). Esters, however, may act as prodrugs, enhancing membrane permeability before hydrolysis to the active alcohol form .

- Pyridine-carbonyl and Triazolopyrimidine Moieties :

Complex III inhibitors in incorporate pyridine-carbonyl groups for binding specificity, while ticagrelor’s triazolopyrimidine core enables reversible P2Y₁₂ receptor antagonism .

Molecular Weight and Bioavailability

The target compound’s low molecular weight (172.17 g/mol ) suggests favorable pharmacokinetic properties, such as rapid absorption and distribution. In contrast, ticagrelor’s larger structure (522.57 g/mol ) necessitates specific formulation strategies to optimize bioavailability .

Metabolic Stability

The 2,6-difluorophenyl configuration may reduce metabolic degradation compared to 2,4-substituted analogs, as ortho-fluorine atoms can block cytochrome P450-mediated oxidation. This property is critical for extending half-life in environmental or biological systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.